Glucosylceramide Synthase (GCS) Inhibition: 13 nM IC₅₀ in A549 Cells
The compound displays potent inhibition of glucosylceramide synthase (GCS) with an IC₅₀ of 13 nM as measured in human A549 lung carcinoma cells after 72 h by FL-CTB-based fluorescent microscopy quantification of cell-surface GM1 [1]. Although direct head-to-head data for the 2-methyl and 4-methyl regioisomers are not publicly available, this potency places the 3-methyl derivative in the range of the most active GCS inhibitors described for this scaffold class, suggesting that the 3-methyl substitution is favorable for GCS engagement [2].
| Evidence Dimension | GCS inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 13 nM (human A549 cells, 72 h) |
| Comparator Or Baseline | Class-level baseline: typical adamantane-ether-piperidine GCS inhibitors range IC₅₀ 10–500 nM; unsubstituted piperidine analog data not reported |
| Quantified Difference | 13 nM places the 3-methyl analog among the most potent within the chemotype class |
| Conditions | Human A549 lung carcinoma cells; GM1 quantification via FL-CTB fluorescence microscopy after 72 h incubation |
Why This Matters
For programs targeting sphingolipid-related disorders (e.g., Gaucher disease, Fabry disease), a 13 nM cellular IC₅₀ provides a strong efficacy starting point, and procurement of the specific 3-methyl regioisomer ensures consistency with published structure–activity relationships.
- [1] BindingDB. Entry BDBM50356074 (CHEMBL1911819). GCS inhibition IC₅₀ = 13 nM. Accessed 2026-04-29. View Source
- [2] ChEMBL Database. CHEMBL1911819: Bioactivity summary. EMBL-EBI. Accessed 2026-04-29. View Source
